molecular formula C21H21NO5 B11053265 4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11053265
M. Wt: 367.4 g/mol
InChI Key: NTRYAPVOKPHTLX-ZPHPHTNESA-N
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Description

4-(4-Ethoxybenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes an ethoxybenzoyl group, a hydroxyethyl group, and a phenyl group attached to a pyrrolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxybenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolone Ring: This can be achieved through a cyclization reaction involving appropriate starting materials such as ethyl acetoacetate and aniline derivatives.

    Introduction of the Ethoxybenzoyl Group: This step involves the acylation of the pyrrolone ring using 4-ethoxybenzoyl chloride in the presence of a base such as pyridine.

    Hydroxylation and Hydroxyethylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxybenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium ethoxide or potassium tert-butoxide in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

4-(4-Ethoxybenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-ethoxybenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxybenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one: Similar structure but with a methoxy group instead of an ethoxy group.

    4-(4-Chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one: Similar structure but with a chloro group instead of an ethoxy group.

Uniqueness

The uniqueness of 4-(4-ethoxybenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H21NO5

Molecular Weight

367.4 g/mol

IUPAC Name

(4Z)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(2-hydroxyethyl)-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C21H21NO5/c1-2-27-16-10-8-15(9-11-16)19(24)17-18(14-6-4-3-5-7-14)22(12-13-23)21(26)20(17)25/h3-11,18,23-24H,2,12-13H2,1H3/b19-17-

InChI Key

NTRYAPVOKPHTLX-ZPHPHTNESA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCO)C3=CC=CC=C3)/O

Canonical SMILES

CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCO)C3=CC=CC=C3)O

Origin of Product

United States

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